molecular formula C11H23ClN2O B1441803 2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride CAS No. 1246172-64-4

2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride

Cat. No.: B1441803
CAS No.: 1246172-64-4
M. Wt: 234.76 g/mol
InChI Key: HWZNTICNHLMJJV-UHFFFAOYSA-N
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Description

2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O and its molecular weight is 234.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

Research into hydrogen bonding in anticonvulsant enaminones reveals insights into the structural dynamics important for the design of new pharmaceutical compounds. These compounds show significant disorder, which might influence their interaction with biological targets (Kubicki, Bassyouni, & Codding, 2000).

Enantioselective Synthesis of Amino Acids

The scalable, enantioselective synthesis of amino acid derivatives, starting from enantiomerically enriched compounds, highlights a methodology for creating stereochemically complex molecules, potentially applicable in drug design and synthesis (Alonso, Santacana, Rafecas, & Riera, 2005).

Characterization of Cathinone Derivatives

Spectroscopic and crystallographic studies of cathinone derivatives, including ethcathinone hydrochloride, provide essential data for their identification and purity assessment, useful for forensic analysis and pharmacological research (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents

The development of functionalized amino acid derivatives evaluated for in vitro cytotoxicity offers a foundation for designing new anticancer agents, indicating the potential therapeutic applications of such compounds (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).

Biodegradability of Polyesteramides Containing Peptide Linkages

Research into the synthesis and biodegradability of polyesteramides containing peptide linkages suggests applications in agriculture and biomedicine, where biodegradable materials are increasingly crucial (Fan, Kobayashi, & Kise, 2000).

Properties

IUPAC Name

2-amino-N-cyclohexyl-N-ethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-3-13(11(14)9(2)12)10-7-5-4-6-8-10;/h9-10H,3-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZNTICNHLMJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.